molecular formula C21H20N4OS B2779743 4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 898351-27-4

4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

Cat. No. B2779743
CAS RN: 898351-27-4
M. Wt: 376.48
InChI Key: VXJKLHBWAMSOLQ-UHFFFAOYSA-N
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Description

The compound “4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are important in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves coupling reactions with substituted 2-amino benzothiazoles . The intermediate compounds are then treated with specific reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. The type of reaction and the product formed can depend on the substituents present on the thiazole ring . For instance, substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its spectroscopic data. For example, the NMR data can provide information about the chemical environment of the atoms, while the IR data can indicate the presence of certain functional groups .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antiviral Activities

    • New derivatives of piperazine, synthesized by reacting febuxostat with piperazine, demonstrated promising antiviral and antimicrobial activities. Specifically, compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited significant antiviral activities against Tobacco mosaic virus (TMV). Additionally, these compounds, along with others, showed potent antimicrobial activity against various pathogens (R. C. Krishna Reddy et al., 2013).
  • Antibacterial and Biofilm Inhibition

    • Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized and showed excellent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. One particular compound demonstrated superior biofilm inhibition activities compared to Ciprofloxacin, along with potent inhibitory activity against MurB enzyme, which is vital for bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).
  • Anticancer Activity

    • A series of 1,2,4- and 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against mammary carcinoma and colon cancer cells. The derivatives coupled to alkylated piperazine exhibited potent anti-proliferative effects, with IC50 values ranging significantly low, indicating high efficacy (W. Caneschi et al., 2019).
  • Anticholinesterase Activity

    • Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and showed potential anticholinesterase properties. This study identified compounds with dimethylamino ethyl or dimethylamino propyl substituents as active anticholinesterase agents, indicating their potential use in treating conditions like Alzheimer's disease (U. Mohsen et al., 2014).
  • Anti-inflammatory and Analgesic Agents

    • Research on novel compounds derived from visnaginone and khellinone indicated their efficacy as anti-inflammatory and analgesic agents. Compounds in this study showed high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their value in pharmaceutical applications (A. Abu‐Hashem et al., 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their biological target. They have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, modifications of the compound to improve its potency or reduce side effects could also be a focus of future research .

properties

IUPAC Name

4-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-3-8-18-19(15(14)2)23-21(27-18)25-11-9-24(10-12-25)20(26)17-6-4-16(13-22)5-7-17/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKLHBWAMSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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